Comparative Molar Potency: PAMBA vs. EACA and Tranexamic Acid
On a molar basis, 4-(aminomethyl)benzoic acid (PAMBA) exhibits approximately three- to five-fold greater antifibrinolytic potency than epsilon-aminocaproic acid (EACA), yet is approximately half as potent as tranexamic acid (AMCA) [1]. This places PAMBA as an intermediate-potency lysine analog within the antifibrinolytic class [2]. The widely cited potency hierarchy from clinical pharmacology reviews confirms that tranexamic acid is at least 7 times more potent than EACA and twice as potent as PAMBA [2].
| Evidence Dimension | Molar antifibrinolytic potency |
|---|---|
| Target Compound Data | 1× (reference) |
| Comparator Or Baseline | EACA: 0.2×–0.33× (i.e., PAMBA is 3–5× more potent); Tranexamic acid: 2× (i.e., twice as potent as PAMBA) |
| Quantified Difference | PAMBA is 3–5× more potent than EACA; PAMBA is 0.5× as potent as tranexamic acid |
| Conditions | Molar basis, compiled from multiple in vitro and in vivo pharmacology studies |
Why This Matters
Procurement decisions for antifibrinolytic agents must consider the required dosing concentration and potency window; PAMBA offers a middle-ground potency that may be suitable for applications where EACA is too weak and tranexamic acid is too potent or carries different cost/regulatory profiles.
- [1] Guidechem. What is the mechanism of action of 4-(Aminomethyl)benzoic acid and its applications in treating bleeding symptoms? (citing potency 4-5 times stronger than aminocaproic acid). View Source
- [2] Verstraete M. Clinical Application of Inhibitors of Fibrinolysis. Drugs. 1985;29(3):236-261. View Source
